2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a unique combination of halogen atoms and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach includes the halogenation of a suitable precursor, followed by cyclization to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and oxazole ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-thiazole
- 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-imidazole
Uniqueness
The presence of both chlorine and iodine atoms, along with the oxazole ring, distinguishes 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole from similar compounds. This unique combination of elements and structure imparts specific chemical and biological properties that are valuable for various applications.
Properties
CAS No. |
918522-66-4 |
---|---|
Molecular Formula |
C9H14ClI2NO |
Molecular Weight |
441.47 g/mol |
IUPAC Name |
2-[1-chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H14ClI2NO/c1-8(2)6-14-7(13-8)9(3-10,4-11)5-12/h3-6H2,1-2H3 |
InChI Key |
UEYIRCTWZVUQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(CCl)(CI)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.